(E)-5-(2-ethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one
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Overview
Description
(E)-5-(2-ethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a thiazole ring, a piperazine moiety, and a nitrophenyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-ethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.
Addition of the Nitrophenyl Group: The nitrophenyl group is incorporated via electrophilic aromatic substitution reactions, often using nitrobenzene derivatives.
Formation of the Ethoxybenzylidene Group: The final step involves the condensation of the thiazole-piperazine intermediate with 2-ethoxybenzaldehyde under basic or acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzylidene and piperazine moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The thiazole and piperazine rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted thiazole or piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-5-(2-ethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential antimicrobial, antifungal, and anticancer activities. The presence of the nitrophenyl and thiazole groups is particularly significant, as these moieties are known to interact with various biological targets.
Medicine
In medicine, research focuses on the compound’s potential as a therapeutic agent. Studies have explored its efficacy in inhibiting the growth of cancer cells, as well as its potential use as an antimicrobial agent.
Industry
Industrially, the compound may be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-5-(2-ethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with enzymes and receptors. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-5-(2-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one
- (E)-5-(2-chlorobenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one
- (E)-5-(2-fluorobenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one
Uniqueness
The uniqueness of (E)-5-(2-ethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one lies in its ethoxybenzylidene group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for further research and development.
Properties
IUPAC Name |
(5E)-5-[(2-ethoxyphenyl)methylidene]-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-2-30-19-6-4-3-5-16(19)15-20-21(27)23-22(31-20)25-13-11-24(12-14-25)17-7-9-18(10-8-17)26(28)29/h3-10,15H,2,11-14H2,1H3/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYISMJXGKNOPMP-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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